molecular formula C9H13NO3 B13231198 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one

4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one

Cat. No.: B13231198
M. Wt: 183.20 g/mol
InChI Key: VVOHJSBGERHVPR-UHFFFAOYSA-N
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Description

4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that combines a pyran ring with an aminopropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aminopropoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The pyran ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminopropoxy)-3,5-dimethylphenol: This compound has a similar aminopropoxy group but differs in the aromatic ring structure.

    4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound shares the pyran ring but has different substituents.

Uniqueness

4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-(2-aminopropoxy)-6-methylpyran-2-one

InChI

InChI=1S/C9H13NO3/c1-6(10)5-12-8-3-7(2)13-9(11)4-8/h3-4,6H,5,10H2,1-2H3

InChI Key

VVOHJSBGERHVPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC(C)N

Origin of Product

United States

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